3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride
Description
3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative characterized by a hydroxyl group and a 3-fluorophenyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally significant in medicinal chemistry due to the fluorine atom’s electronegativity and the phenyl group’s aromatic interactions, which can influence binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-fluorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10;/h1-3,6,12-13H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULFOYXFMTUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Substituent Variations
- 3-(2-Methylphenyl)pyrrolidin-3-ol Hydrochloride This analog replaces the fluorine atom with a methyl group at the phenyl ring’s 2-position. The molecular formula is $ \text{C}{11}\text{H}{16}\text{ClNO} $, with a molecular weight of 213.7 g/mol .
3-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride (CAS 1203682-96-5)
Here, the 3-fluorophenyl group is attached via a methylene bridge to the pyrrolidine ring. This benzyl substitution introduces conformational flexibility and may reduce steric hindrance compared to direct phenyl attachment. The molecular formula is $ \text{C}{11}\text{H}{15}\text{ClFN} $, with a molecular weight of 231.7 g/mol .
Halogen-Substituted Analogs
- 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride Substituting fluorine with chlorine at the para position increases both lipophilicity and van der Waals interactions due to chlorine’s larger atomic radius. This modification could enhance membrane permeability but may also increase toxicity risks. Molecular formula: $ \text{C}{11}\text{H}{15}\text{Cl}_2\text{NO} $, molecular weight: 248.16 g/mol .
- Piperazine’s basic nitrogen atoms alter solubility and hydrogen-bonding capacity, highlighting the importance of ring choice in drug design .
Functional Group Modifications
- 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS 1095545-66-6) Replacing fluorine with a methoxy group introduces hydrogen-bond acceptor capability and increased electron density on the phenyl ring. This could enhance interactions with polar binding pockets. Molecular formula: $ \text{C}{11}\text{H}{16}\text{ClNO} $, molecular weight: 213.7 g/mol .
- (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1523530-25-7) This stereoisomer contains a fluorine atom on the pyrrolidine ring itself (4-position) instead of the phenyl group. The fluorine’s placement on the ring may influence ring puckering and intramolecular hydrogen bonding. Molecular formula: $ \text{C}4\text{H}9\text{ClFNO} $, molecular weight: 153.58 g/mol .
Physicochemical and Structural Analysis
Key Structural Differences
Impact of Substituents
- Fluorine : Enhances electronegativity and metabolic stability via C-F bond strength, reducing oxidative degradation .
Biological Activity
3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound, with the molecular formula , features a pyrrolidine ring substituted with a 3-fluorophenyl group and a hydroxyl group. This structure is critical in determining its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to:
- Binding Affinity : The fluorobenzyl group enhances binding affinity to specific receptors and enzymes, potentially influencing pharmacokinetic properties.
- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding, which may enhance the compound's interaction with biological targets.
- Enzyme Interaction : It has been observed that the compound may interact with enzymes involved in various metabolic pathways, indicating a broad spectrum of potential therapeutic applications.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations . The effectiveness of these compounds often correlates with their structural characteristics, such as the presence of halogen substituents.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| 22h (triazine analogue) | 30 | Inhibits MRSA |
| 12k (pyrrolidine derivative) | 16 - 128 | Inhibits Bacillus anthracis |
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Preliminary studies suggest potential antidepressant properties, likely due to its interaction with neurotransmitter systems. The structural similarity to known antidepressants may provide insights into its mechanism of action.
Case Studies
- Antibacterial Activity Study : A study evaluating various pyrrolidine derivatives found that modifications to the phenyl ring significantly impacted antibacterial efficacy. Compounds with hydroxyl substitutions demonstrated enhanced inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could improve the activity of this compound .
- Neuroprotective Effects : Research into related compounds has shown promise in neuroprotection, where structural modifications led to increased potency against neurodegenerative conditions. This indicates that further exploration of this compound could yield valuable therapeutic agents for neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
